N-[(E)-(4-chlorophenyl)methylidene]-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2-(2-furyl)imidazo[1,2-a]pyridine-3-amine under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-1,2-phenylenediamine
- 4-(4-Bromobenzyl)piperazin-1-yl-3-(4-chlorophenyl)prop-2-en-1-one
- Indole derivatives
Uniqueness
N-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-N-[2-(2-FURYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]AMINE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H12ClN3O |
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Molecular Weight |
321.8 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-N-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanimine |
InChI |
InChI=1S/C18H12ClN3O/c19-14-8-6-13(7-9-14)12-20-18-17(15-4-3-11-23-15)21-16-5-1-2-10-22(16)18/h1-12H/b20-12+ |
InChI Key |
XWEIYTPGPYQXED-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=CC=C(C=C3)Cl)C4=CC=CO4 |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=CC=C(C=C3)Cl)C4=CC=CO4 |
Origin of Product |
United States |
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